molecular formula C14H13FN4OS B2595354 N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1019095-72-7

N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2595354
CAS RN: 1019095-72-7
M. Wt: 304.34
InChI Key: KZSYSSXWWXTWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a study reported the synthesis of benzo[d]imidazo[2,1-b]thiazole compounds using ethyl acetoacetate as the starting material . The process involved five steps: alpha halogenation, cyclization, hydrolysis, condensation, and cyclization reaction .

Scientific Research Applications

Antibacterial Activity

The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives involves a straightforward route using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. These derivatives are obtained with yields ranging from 55% to 92% in relatively short reaction times . Among these compounds, one showed antibacterial activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well. This finding highlights the potential of this compound in combating bacterial infections.

Isoxazole Derivatives

The isoxazole ring is a fundamental scaffold in pharmaceutical and biological applications. Isoxazole derivatives have been explored for their various activities:

Notably, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole serves as an intermediate product in the synthesis of paliperidone, a key active metabolite of the older antipsychotic risperidone .

Alzheimer’s Disease Treatment

Substituted N-benzylpiperidine benzisoxazole derivatives act as selective inhibitors of the enzyme acetylcholinesterase (AChE). These compounds are used in the treatment of Alzheimer’s disease .

Quorum Sensing Inhibition

While not directly related to the compound itself, understanding quorum sensing pathways is crucial. Bacteria use these pathways to coordinate behaviors such as biofilm formation and virulence production. Inhibiting quorum sensing could offer new strategies for combating bacterial infections .

properties

IUPAC Name

N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4OS/c1-8-6-11(19(3)17-8)13(20)16-14-18(2)10-5-4-9(15)7-12(10)21-14/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSYSSXWWXTWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.